molecular formula C9H6N2O2 B1594253 8-Nitroisoquinoline CAS No. 7473-12-3

8-Nitroisoquinoline

Cat. No.: B1594253
CAS No.: 7473-12-3
M. Wt: 174.16 g/mol
InChI Key: SUXMGKFFQJTYEX-UHFFFAOYSA-N
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Description

8-Nitroisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The nitro group at the 8th position of the isoquinoline ring significantly alters its chemical properties, making it a valuable compound for various scientific applications.

Scientific Research Applications

8-Nitroisoquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitroisoquinoline typically involves the nitration of isoquinoline. One common method is the bromination of isoquinoline followed by nitration. For instance, 5-bromoisoquinoline can be nitrated using potassium nitrate in concentrated sulfuric acid at low temperatures to yield 5-bromo-8-nitroisoquinoline .

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of sulfuric acid as a solvent and potassium nitrate as a nitrating agent is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 8-Nitroisoquinoline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products:

    Reduction: 8-Aminoisoquinoline.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 8-Nitroisoquinoline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. This compound can inhibit specific enzymes, such as methionine aminopeptidase, which is involved in angiogenesis. Additionally, it can chelate metal ions, disrupting essential biological processes .

Comparison with Similar Compounds

    8-Hydroxyquinoline: Known for its chelating properties and biological activities.

    5-Nitroisoquinoline: Similar structure but with the nitro group at the 5th position.

    8-Bromoisoquinoline: Contains a bromine atom instead of a nitro group at the 8th position.

Uniqueness: 8-Nitroisoquinoline is unique due to the presence of the nitro group at the 8th position, which significantly influences its chemical reactivity and biological activity. This positioning allows for specific interactions with molecular targets that are not possible with other isoquinoline derivatives .

Properties

IUPAC Name

8-nitroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-11(13)9-3-1-2-7-4-5-10-6-8(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXMGKFFQJTYEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2)C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30322020
Record name 8-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30322020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7473-12-3
Record name 7473-12-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400233
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30322020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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